

# The Half-Life of OR-1855 versus Levosimendan: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OR-1855**

Cat. No.: **B022602**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of the calcium sensitizer Levosimendan and its metabolite, **OR-1855**. A thorough understanding of their respective half-lives and metabolic pathways is critical for optimizing therapeutic strategies in the treatment of acutely decompensated heart failure. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways.

## Pharmacokinetic Profiles: A Comparative Analysis

Levosimendan exhibits a notably short half-life, whereas its metabolic products are characterized by a significantly longer duration of action, contributing to the sustained hemodynamic effects observed in patients. Levosimendan is metabolized in the body, with a minor portion undergoing reduction by intestinal bacteria to form the aminophenolpyridazinone metabolite, **OR-1855**.<sup>[1][2]</sup> This intermediate is then acetylated to the active metabolite, OR-1896.<sup>[1][2]</sup>

The pharmacokinetic parameters of Levosimendan and its metabolites are summarized in the tables below.

| Compound     | Half-Life (t <sub>1/2</sub> )                                                   | Peak Plasma Concentration (T <sub>max</sub> )                          | Protein Binding                  | Key Metabolic Pathway                                                                                              |
|--------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Levosimendan | ~1-1.5 hours[3]<br>[4]                                                          | ~1 hour after start of infusion[4]                                     | 97-98% (primarily to albumin)[1] | Primarily conjugation with glutathione (~95%); minor pathway (~5%) leads to OR-1855 formation in the intestine.[1] |
| OR-1855      | Not explicitly defined; characterized by slow formation and elimination. [5][6] | Peak concentrations occur after cessation of Levosimendan infusion.[5] | ~39-58%[5][7]                    | Intermediate metabolite; acetylated to OR-1896.[1][2]                                                              |
| OR-1896      | ~70-81 hours[5]<br>[6]                                                          | ~2 days after a 24-hour infusion of Levosimendan is stopped.[6]        | ~42-61%[5][7]                    | Active metabolite responsible for the long-lasting effects of Levosimendan. [2]                                    |

| Pharmacokinetic Parameters from a 7-Day Continuous IV Infusion Study | Levosimendan           | OR-1855             | OR-1896                                                   |
|----------------------------------------------------------------------|------------------------|---------------------|-----------------------------------------------------------|
| Half-life (t <sub>1/2</sub> , hours)                                 | -                      | -                   | 81 ± 37 (at 0.05 µg/kg/min) 81 ± 28 (at 0.1 µg/kg/min)[5] |
| Mean Free Plasma Fraction (%)                                        | 3.0 (range 1.9–5.4)[5] | 58 (range 51–67)[5] | 61 (range 52–67)[5]                                       |

## Experimental Protocols

The pharmacokinetic data presented are derived from clinical studies employing rigorous methodologies. Below are summaries of key experimental protocols.

### Study 1: Continuous Intravenous Infusion in Heart Failure Patients

- Objective: To characterize the pharmacokinetics of Levosimendan and its metabolites, **OR-1855** and OR-1896, in patients with congestive heart failure.[5]
- Methodology:
  - Drug Administration: Levosimendan was administered as a continuous intravenous infusion for 7 days at two different rates: 0.05 µg/kg/min and 0.1 µg/kg/min.[5]
  - Blood Sampling: Blood samples were collected at numerous time points: before administration, at 2, 4, 8, and 12 hours after starting the infusion, daily during the infusion period, and at 0, 0.5, 1, 2, 4, 12, 24, and 36 hours post-infusion, followed by daily sampling for 10-15 days.[5]
  - Analytical Method: Plasma concentrations of Levosimendan, **OR-1855**, and OR-1896 were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method.[5][8][9]
  - Pharmacokinetic Analysis: Parameters were determined using noncompartmental methods.[5]

### Study 2: Single Intravenous Infusion in Healthy Volunteers

- Objective: To assess the pharmacokinetics and pharmacodynamics of a single intravenous dose of Levosimendan and its metabolites in healthy male subjects.[3][10]
- Methodology:

- Drug Administration: A single 2 mg dose of Levosimendan was infused intravenously over 10 minutes.[3][10]
- Blood Sampling: Blood samples were collected at pre-dose, end of infusion, and at 5, 10, 20, 30 minutes, 1, 2, 4, 6, 8, 12, 24, 32, 48, 60, 72, 120, 168, and 240 hours following dosing.[3]
- Analytical Method: Plasma Levosimendan concentrations were analyzed by high-performance liquid chromatography.[10]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartment model.[3]

## Signaling Pathways and Mechanism of Action

The therapeutic effects of Levosimendan and its metabolites are mediated through distinct signaling pathways.

## Levosimendan's Dual Mechanism of Action

Levosimendan's primary mechanism involves a dual action:

- Calcium Sensitization: Levosimendan enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner.[1][11][12] This stabilizes the calcium-induced conformational change of troponin C, leading to an increased inotropic effect without a significant increase in intracellular calcium concentration or myocardial oxygen demand.[6][11]
- Vasodilation: Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][6][13] This leads to hyperpolarization and relaxation of the smooth muscle, resulting in reduced preload and afterload.[13]

At higher concentrations, Levosimendan may also act as a phosphodiesterase (PDE)-III inhibitor.[1][11]



## Levosimendan Metabolic Pathway



## Pharmacokinetic Analysis Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. derangedphysiology.com [derangedphysiology.com]
- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacokinetic and Pharmacodynamic Study of Intravenous Levosimendan in Healthy Chinese Volunteers and Ethnic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 9. Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Half-Life of OR-1855 versus Levosimendan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022602#understanding-the-half-life-of-or-1855-vs-levosimendan>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)